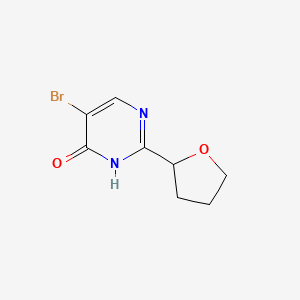
5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one: is a synthetic nucleoside analogue with a chemical structure similar to thymidine. This compound is commonly used in scientific research, particularly in the study of cell proliferation and DNA synthesis. It is known for its ability to incorporate into DNA during the S phase of the cell cycle, replacing thymidine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one typically involves the bromination of uridine derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetonitrile, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, solvents like DMF or DMSO.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dehalogenated or reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one is used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study cell proliferation and DNA synthesis. It is incorporated into the DNA of dividing cells, allowing researchers to track cell division and growth.
Medicine: The compound has potential applications in cancer research as a diagnostic tool and a radiosensitizer. It helps in identifying rapidly dividing cancer cells and enhancing the effects of radiation therapy.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one involves its incorporation into DNA during the S phase of the cell cycle. It replaces thymidine in the DNA strand, which can lead to mutations and disrupt normal DNA replication. This property makes it useful in studying DNA synthesis and cell proliferation. The compound targets rapidly dividing cells, making it valuable in cancer research.
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analogue used in similar applications for studying cell proliferation and DNA synthesis.
5-Fluoro-2’-deoxyuridine (FdU): Another thymidine analogue used in cancer research and as a chemotherapeutic agent.
5-Iodo-2’-deoxyuridine (IdU): Used in DNA labeling and studying cell proliferation.
Uniqueness: 5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific structure, which allows it to be incorporated into DNA and replace thymidine. This property makes it particularly useful in studying DNA synthesis and cell proliferation, as well as in cancer research.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
5-bromo-2-(oxolan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9BrN2O2/c9-5-4-10-7(11-8(5)12)6-2-1-3-13-6/h4,6H,1-3H2,(H,10,11,12) |
InChI Key |
FTITXMYONJEEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC=C(C(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13288173.png)
![4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine](/img/structure/B13288181.png)
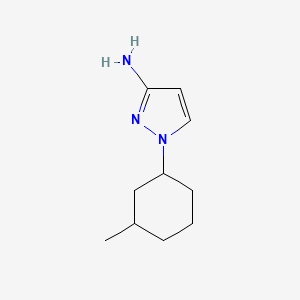
![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol](/img/structure/B13288187.png)
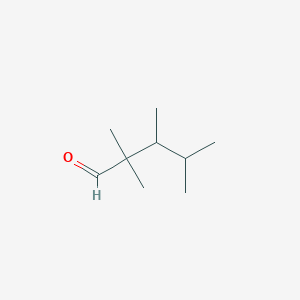
![(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine](/img/structure/B13288205.png)
![(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine](/img/structure/B13288206.png)
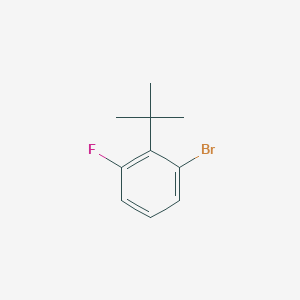
![3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13288216.png)
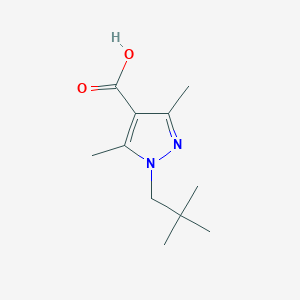
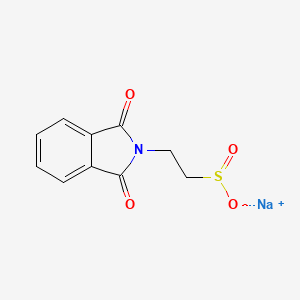
![4-[(3-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13288245.png)
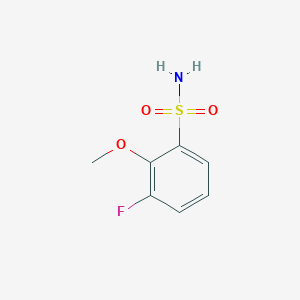
![4-[(3-Methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B13288260.png)
